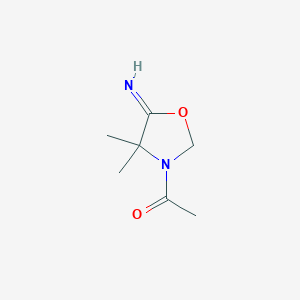
1-(5-Imino-4,4-dimethyl-1,3-oxazolidin-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Imino-4,4-dimethyl-1,3-oxazolidin-3-yl)ethanone, also known as IMDO, is a chemical compound that has been studied for its potential applications in scientific research. IMDO is a heterocyclic organic compound with the molecular formula C8H13NO2. It has a white crystalline appearance and is soluble in polar solvents such as water and ethanol.
Mecanismo De Acción
The mechanism of action of 1-(5-Imino-4,4-dimethyl-1,3-oxazolidin-3-yl)ethanone is not fully understood, but it is believed to involve the inhibition of enzymes involved in cellular metabolism and DNA replication. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria and viruses. It has also been shown to have antioxidant properties, which may be beneficial in reducing oxidative stress and preventing cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(5-Imino-4,4-dimethyl-1,3-oxazolidin-3-yl)ethanone in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds that may be more harmful to cells or organisms. However, one limitation is that its mechanism of action is not fully understood, which may make it more difficult to interpret experimental results.
Direcciones Futuras
There are a number of potential future directions for research on 1-(5-Imino-4,4-dimethyl-1,3-oxazolidin-3-yl)ethanone. One area of focus could be on further elucidating its mechanism of action, which could provide insights into its potential applications in treating cancer and other diseases. Another area of focus could be on developing more efficient synthesis methods for this compound, which could make it more accessible for use in scientific research. Additionally, research could be conducted on the potential use of this compound in combination with other compounds to enhance its therapeutic effects.
Métodos De Síntesis
1-(5-Imino-4,4-dimethyl-1,3-oxazolidin-3-yl)ethanone can be synthesized through a variety of methods, including the reaction of 2-bromo-2-methylpropionic acid with hydroxylamine hydrochloride, followed by cyclization with triethylamine. Another method involves the reaction of 2-methyl-2-nitropropane with hydroxylamine hydrochloride, followed by reduction with sodium borohydride and cyclization with acetic anhydride.
Aplicaciones Científicas De Investigación
1-(5-Imino-4,4-dimethyl-1,3-oxazolidin-3-yl)ethanone has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been studied for its potential as an anti-inflammatory agent, as well as for its ability to inhibit the growth of bacteria and viruses.
Propiedades
Número CAS |
126118-46-5 |
|---|---|
Fórmula molecular |
C7H12N2O2 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
1-(5-imino-4,4-dimethyl-1,3-oxazolidin-3-yl)ethanone |
InChI |
InChI=1S/C7H12N2O2/c1-5(10)9-4-11-6(8)7(9,2)3/h8H,4H2,1-3H3 |
Clave InChI |
YCUCTTRAQZKCLG-UHFFFAOYSA-N |
SMILES |
CC(=O)N1COC(=N)C1(C)C |
SMILES canónico |
CC(=O)N1COC(=N)C1(C)C |
Sinónimos |
5-Oxazolidinimine, 3-acetyl-4,4-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





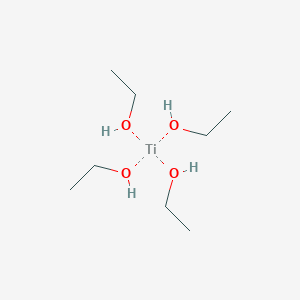
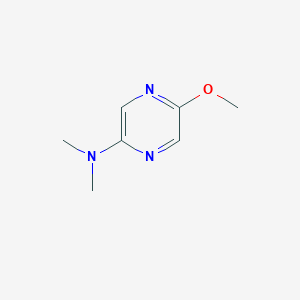



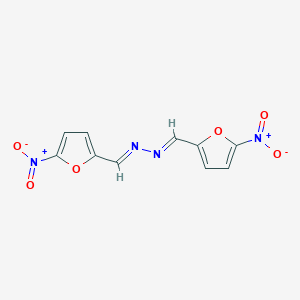
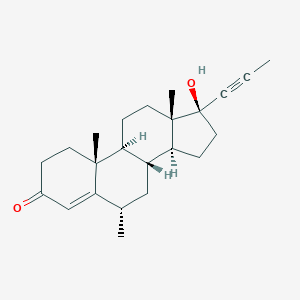
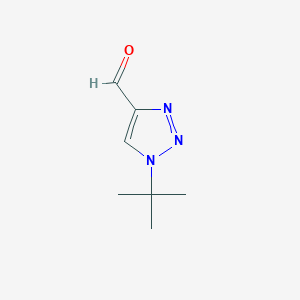
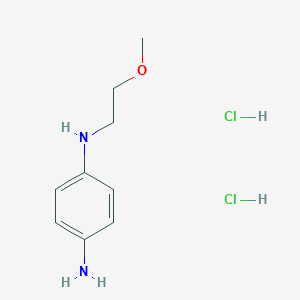
![1-[(2R)-2-Ethynylazepan-1-yl]ethanone](/img/structure/B144804.png)

